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Compound of Interest

Compound Name: 2-Azido-5-chlorobenzonitrile

CAS No.: 156149-36-9

Cat. No.: B2480859 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for

the compound 2-azido-5-chlorobenzonitrile (CAS: 156149-36-9). As a niche reagent, publicly

available experimental spectra for this specific molecule are scarce. Therefore, this document

leverages expert knowledge and draws upon empirical data from structurally analogous

compounds—primarily 2-amino-5-chlorobenzonitrile and 2,5-dichlorobenzonitrile—to construct

a robust, predictive spectroscopic profile. We will detail the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for

researchers, synthetic chemists, and drug development professionals who may synthesize or

handle this compound, providing a reliable benchmark for its structural verification.

Introduction and Molecular Structure
2-Azido-5-chlorobenzonitrile is a substituted aromatic compound featuring three key

functional groups: a nitrile (-C≡N), an azide (-N₃), and a chlorine atom (-Cl) attached to a

benzene ring. The precise arrangement of these substituents dictates the molecule's electronic

properties and, consequently, its spectroscopic signature.

Molecular Formula: C₇H₃ClN₄

Molecular Weight: 178.58 g/mol [1]
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Structure: (Image generated for illustrative purposes)

The structural characterization of such a molecule is paramount for confirming its identity and

purity after synthesis. The electron-withdrawing nature of the nitrile, azide, and chloro groups

significantly influences the chemical environment of the aromatic protons and carbons, leading

to predictable patterns in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predicted Profile
NMR spectroscopy is the cornerstone of molecular structure elucidation. Based on the well-

documented substituent effects and data from related compounds, we can predict the ¹H and

¹³C NMR spectra with high confidence.

Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals

corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-

substitution) will result in a characteristic set of splitting patterns. The azide group is strongly

electron-withdrawing, which will deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-3 7.35 - 7.45 Doublet (d) J ≈ 8.5 Hz

Ortho-coupled
to H-4.
Deshielded by
the adjacent
azido group.

H-4 7.50 - 7.60
Doublet of

Doublets (dd)

J ≈ 8.5 Hz, 2.2

Hz

Ortho-coupled to

H-3 and meta-

coupled to H-6.
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| H-6 | 7.70 - 7.80 | Doublet (d) | J ≈ 2.2 Hz | Meta-coupled to H-4. Deshielded by the ortho-

nitrile group. |

Rationale: The predicted shifts are based on the spectrum of 2-amino-5-chlorobenzonitrile,

where the protons appear at 7.33, 7.27, and 6.70 ppm.[2] The replacement of the electron-

donating amino group with the electron-withdrawing azido group is expected to shift all

aromatic protons downfield.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The

carbons directly attached to the electron-withdrawing substituents will be significantly shifted.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 (C-CN) 108 - 112
Shielded, typical for a
substituted benzonitrile.

C2 (C-N₃) 140 - 145

Deshielded due to direct

attachment to the

electronegative azide group.

C3 120 - 124 Aromatic CH.

C4 135 - 138
Aromatic CH, deshielded by

para-nitrile group.

C5 (C-Cl) 133 - 136
Deshielded by direct

attachment to chlorine.

C6 134 - 137
Aromatic CH, deshielded by

ortho-nitrile group.

| C7 (-C≡N) | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol: NMR Spectroscopy
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A self-validating protocol for acquiring NMR data ensures reproducibility and accuracy.

Sample Preparation:

Accurately weigh approximately 5-10 mg of the synthesized 2-azido-5-
chlorobenzonitrile.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (500 MHz Spectrometer):

Tune and shim the probe for the specific sample to ensure optimal magnetic field

homogeneity.

Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of 2 seconds,

and 16 scans.

Acquire a broadband proton-decoupled ¹³C NMR spectrum with a 30° pulse, a relaxation

delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (77.16 ppm).

Integrate the ¹H signals and analyze the chemical shifts and coupling constants.
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Caption: NMR Sample Preparation and Analysis Workflow.

Infrared (IR) Spectroscopy: Key Vibrational Modes
FT-IR spectroscopy is exceptionally useful for identifying key functional groups. For 2-azido-5-
chlorobenzonitrile, the azide and nitrile groups have highly characteristic and strong

absorption bands in a relatively clean region of the spectrum.

Table 3: Predicted FT-IR Absorption Bands (KBr Pellet or ATR)

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2225 - 2240 Medium, Sharp C≡N stretch Nitrile

2100 - 2160 Strong, Sharp
N=N=N asymmetric

stretch
Azide

3050 - 3100 Weak C-H stretch Aromatic

1580 - 1600 Medium C=C stretch Aromatic Ring

1470 - 1490 Medium C=C stretch Aromatic Ring

800 - 850 Strong C-H out-of-plane bend
1,2,4-Trisubstituted

Ring
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| 750 - 790 | Strong | C-Cl stretch | Aryl Halide |

Rationale: The positions for the azide and nitrile stretches are well-established. For instance,

studies on molecules containing both groups show the azide band appearing around 2124

cm⁻¹ and the nitrile band near 2242 cm⁻¹.[3] The IR spectrum for 2,5-dichlorobenzonitrile

confirms the C-Cl and aromatic ring vibrations.[4]

Experimental Protocol: FT-IR Spectroscopy (ATR)
Instrument Preparation: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the

spectrum over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background.

Identify and label the key absorption peaks.

Mass Spectrometry (MS): Fragmentation and
Isotopic Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, offering crucial clues to its structure. For aryl azides, the fragmentation is

typically dominated by a characteristic loss.

Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 177. Due to the natural

abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a prominent M+2 peak at m/z 179 with

approximately one-third the intensity of the M⁺˙ peak will be a key diagnostic feature.

Major Fragmentation Pathway: The primary fragmentation of aryl azides under EI conditions

is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[2] This leads to a

highly reactive nitrene intermediate that can undergo further rearrangements.
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Table 4: Predicted Major Fragments in EI-MS

m/z Predicted Fragment Ion Rationale

177/179 [C₇H₃ClN₄]⁺˙
Molecular ion (M⁺˙) and its
³⁷Cl isotope peak.

149/151 [C₇H₃ClN]⁺˙
Base Peak. Loss of N₂ (28 Da)

from the molecular ion.

114 [C₇H₃N]⁺˙
Loss of Cl (35 Da) from the [M-

N₂]⁺˙ fragment.

| 87 | [C₆H₂]⁺˙ | Loss of HCN (27 Da) from the [M-N₂-Cl]⁺˙ fragment. |

[C₇H₃ClN₄]⁺˙
m/z = 177/179

[C₇H₃ClN]⁺˙
m/z = 149/151

- N₂ (28 Da)

[C₇H₃N]⁺˙
m/z = 114

- Cl (35 Da)

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: GC-MS (EI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a

standard nonpolar column (e.g., HP-5MS). Use a temperature program that allows for the

elution of the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.

MS Detection (EI): The GC eluent is passed into the ion source of the mass spectrometer.

Use a standard electron ionization energy of 70 eV.

Data Acquisition: Scan a mass range from m/z 40 to 300.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion, the

characteristic chlorine isotope pattern, and the major fragment ions.

Conclusion
While direct experimental data for 2-azido-5-chlorobenzonitrile remains elusive in the public

domain, this guide presents a comprehensive and scientifically grounded prediction of its

spectroscopic characteristics. The anticipated NMR, IR, and MS data are based on the

fundamental principles of spectroscopy and validated by comparison with closely related, well-

characterized molecules. The predicted strong azide stretch in the IR, the characteristic three-

proton system in the ¹H NMR, and the definitive loss of N₂ in the mass spectrum should serve

as reliable and critical markers for any researcher working with this compound. The provided

protocols offer a standardized approach to acquire high-quality data for its empirical

verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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